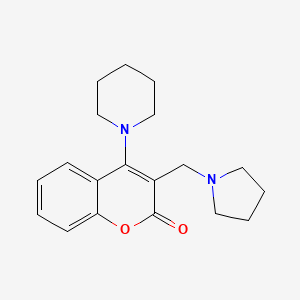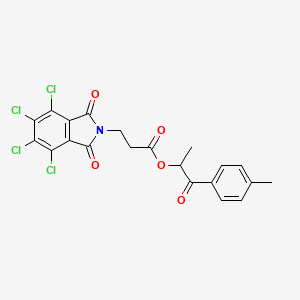![molecular formula C26H26BrNO5 B12469030 2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12469030.png)
2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromphenyl)-2-oxoethyl-4-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexancarboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Bromphenylgruppe, eine Dioxooctahydro-ethenocyclopropa-isoindolylgruppe und einen Cyclohexancarboxylat-Ester umfasst
Vorbereitungsmethoden
Die Synthese von 2-(4-Bromphenyl)-2-oxoethyl-4-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexancarboxylat umfasst mehrere Schritte. Die Syntheseroute beginnt typischerweise mit der Herstellung der Bromphenyl- und Dioxooctahydro-ethenocyclopropa-isoindolyl-Zwischenprodukte. Diese Zwischenprodukte werden dann unter bestimmten Reaktionsbedingungen gekoppelt, um die endgültige Verbindung zu bilden. Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen umfassen, wie z. B. Temperatur, Druck und die Verwendung von Katalysatoren, um Ausbeute und Reinheit zu erhöhen.
Analyse Chemischer Reaktionen
2-(4-Bromphenyl)-2-oxoethyl-4-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexancarboxylat durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Bromphenylgruppe kann nucleophile Substitutionsreaktionen mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid eingehen.
Hydrolyse: Die Estergruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und den Alkohol zu liefern.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromphenyl)-2-oxoethyl-4-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexancarboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu erforschen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese anderer komplexer Moleküle eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Bromphenyl)-2-oxoethyl-4-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexancarboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Bromphenylgruppe kann mit Enzymen oder Rezeptoren interagieren und zu einer Modulation ihrer Aktivität führen. Die Dioxooctahydro-ethenocyclopropa-isoindolylgruppe kann zur Bindungsaffinität und Spezifität der Verbindung beitragen. Insgesamt werden die Wirkungen der Verbindung durch eine Kombination dieser Interaktionen vermittelt.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The dioxooctahydro-ethenocyclopropa-isoindolyl group may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of these interactions.
Vergleich Mit ähnlichen Verbindungen
2-(4-Bromphenyl)-2-oxoethyl-4-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexancarboxylat kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:
2-(4-Bromphenyl)-1,3-dioxolan: Diese Verbindung besitzt eine ähnliche Bromphenylgruppe, jedoch fehlen die komplexen Dioxooctahydro-ethenocyclopropa-isoindolyl- und Cyclohexancarboxylat-Estergruppen.
4-Bromphenyloxaol: Diese Verbindung enthält eine Bromphenylgruppe und einen Oxazolring, unterscheidet sich jedoch erheblich in Struktur und Eigenschaften.
2-(2-Bromethyl)-1,3-dioxolan: Diese Verbindung besitzt eine Bromethylgruppe und einen Dioxolanring, jedoch fehlt die zusätzliche Komplexität der Zielverbindung.
Die Einzigartigkeit von 2-(4-Bromphenyl)-2-oxoethyl-4-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexancarboxylat liegt in seiner komplizierten Struktur, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C26H26BrNO5 |
|---|---|
Molekulargewicht |
512.4 g/mol |
IUPAC-Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C26H26BrNO5/c27-15-5-1-13(2-6-15)21(29)12-33-26(32)14-3-7-16(8-4-14)28-24(30)22-17-9-10-18(20-11-19(17)20)23(22)25(28)31/h1-2,5-6,9-10,14,16-20,22-23H,3-4,7-8,11-12H2 |
InChI-Schlüssel |
NFLDAJHSKHCKHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)Br)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12468948.png)

![N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B12468953.png)
![4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12468954.png)
![1-(4-Bromophenyl)-3-[2-(cyclohex-1-en-1-yl)ethyl]thiourea](/img/structure/B12468956.png)
![6-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12468959.png)

![1-methyl-6-(morpholin-4-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468972.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12468979.png)
![N'-{[2-(Benzyloxy)phenyl]methylidene}-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide](/img/structure/B12468990.png)


![2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B12469008.png)

